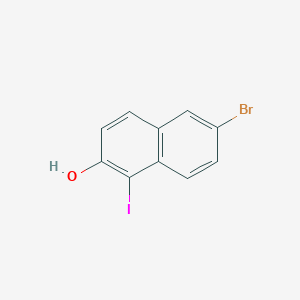

6-bromo-1-iodonaphthalen-2-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-1-iodonaphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrIO/c11-7-2-3-8-6(5-7)1-4-9(13)10(8)12/h1-5,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAVNUMQZTKPJBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2I)O)C=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrIO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: 6-Bromo-1-iodonaphthalen-2-ol as a Bifunctional Scaffold

Executive Summary

6-Bromo-1-iodonaphthalen-2-ol (CAS: 102153-45-7) represents a high-value "linchpin" intermediate in organic synthesis. Its utility stems from the electronic and steric differentiation between its two halogen substituents: the labile iodine at the C1 position and the robust bromine at the C6 position. This orthogonality allows researchers to perform site-selective cross-coupling reactions, making it an essential scaffold for constructing complex polycyclic aromatic hydrocarbons (PAHs), asymmetric chiral ligands (such as NOBIN analogs), and pharmaceutical candidates.

This guide provides a comprehensive technical analysis of its synthesis, physical properties, and reactivity profile, designed for application scientists and medicinal chemists.

Physiochemical Profile

The compound is a halogenated naphthol derivative.[1] The presence of the hydroxyl group at C2 renders the C1 position highly nucleophilic, facilitating electrophilic iodination, while the C6 position retains the electronic characteristics of a standard aryl bromide.

| Property | Data | Note |

| IUPAC Name | 6-Bromo-1-iodonaphthalen-2-ol | |

| CAS Number | 102153-45-7 | |

| Molecular Formula | ||

| Molecular Weight | 348.96 g/mol | |

| Appearance | Tan to off-white solid | Oxidation sensitive |

| Melting Point | 85–87 °C | Lit.[2][3] value [1] |

| Solubility | Soluble in | Low solubility in hexanes |

| Acidity ( | ~9.0 (Predicted) | Comparable to halogenated phenols |

Synthetic Strategy & Methodology

The synthesis of 6-bromo-1-iodonaphthalen-2-ol is typically approached via a stepwise functionalization of the naphthalene core. Direct halogenation of 2-naphthol is uncontrolled; therefore, a protection-deprotection or reduction strategy is required to install the bromine at C6 selectively.

Synthetic Pathway Logic

-

Precursor Synthesis: 2-Naphthol is brominated to 1,6-dibromo-2-naphthol, followed by selective reduction of the C1-bromide (using Tin/HCl or hydrobromic acid) to yield 6-bromo-2-naphthol [2].[3]

-

Regioselective Iodination: The 6-bromo-2-naphthol is subjected to electrophilic iodination. Due to the strong ortho-directing effect of the hydroxyl group, iodination occurs exclusively at the C1 position.

Visualization of Synthesis Workflow

Figure 1: Stepwise synthetic route from 2-naphthol to the target 1-iodo-6-bromo derivative.[3][4]

Experimental Protocol: Iodination of 6-Bromo-2-naphthol

Note: This protocol is adapted from standard procedures for the regioselective iodination of activated naphthols [3].

Reagents:

-

6-Bromo-2-naphthol (1.0 equiv)[5]

-

N-Iodosuccinimide (NIS) (1.1 equiv)

-

Acetonitrile (MeCN) or

(0.1 M concentration) -

p-Toluenesulfonic acid (pTsOH) (0.1 equiv) - Optional catalyst for rate acceleration

Step-by-Step Methodology:

-

Dissolution: Charge a round-bottom flask with 6-bromo-2-naphthol and dissolve in anhydrous acetonitrile at room temperature (25 °C).

-

Addition: Add NIS portion-wise over 15 minutes. The reaction is exothermic; maintain temperature <30 °C.

-

Monitoring: Stir the mixture for 2–4 hours. Monitor via TLC (Hexane/EtOAc 8:2). The product will appear as a less polar spot compared to the starting material.

-

Quench: Quench the reaction with 10% aqueous sodium thiosulfate (

) to remove excess iodine (indicated by the disappearance of yellow/brown color). -

Workup: Extract with ethyl acetate (

). Wash combined organics with brine, dry over -

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

-

Validation: The disappearance of the C1 proton signal in

-NMR (approx.

-

Reactivity Profile: The "Orthogonal" Advantage

The defining feature of 6-bromo-1-iodonaphthalen-2-ol is the bond dissociation energy difference between the

Chemo-selectivity Logic

-

Site A (C1-Iodine): Reacts first. Under mild Pd-catalyzed conditions (e.g., Pd(PPh3)4, RT), oxidative addition occurs preferentially at the C-I bond. This is ideal for introducing sensitive alkyl or aryl groups.

-

Site B (C6-Bromine): Reacts second. The C-Br bond remains intact during C1 functionalization. It requires higher temperatures or more active catalysts (e.g.,

, >60 °C) to undergo oxidative addition. -

Site C (C2-Hydroxyl): Can be protected (MOM, TBS) to modulate the electronic density of the ring or used as a directing group.

Reaction Map

Figure 2: Divergent reactivity profile demonstrating site-selective functionalization.

Handling and Safety Standards

As with all halogenated aromatic phenols, strict safety protocols must be observed to prevent exposure and environmental contamination.

-

Hazard Classification: Irritant (Skin/Eye), Potential Sensitizer.

-

Storage: Light sensitive. Store in amber vials under inert atmosphere (Argon/Nitrogen) at 2–8 °C. The C-I bond can undergo homolytic cleavage under UV light, leading to degradation (browning).

-

Waste Disposal: Segregate as halogenated organic waste. Do not mix with strong oxidizers.

References

-

Hoffman Fine Chemicals. (n.d.).[2] Product Specification: 6-Bromo-1-iodonaphthalen-2-ol (CAS 102153-45-7). Retrieved from

-

Koelsch, C. F. (1940). 6-Bromo-2-naphthol.[1][3][5][6][7] Organic Syntheses, 20, 18. [7]

- Castanet, A.-S., Colobert, F., & Broutin, P.-E. (2002). Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide. Tetrahedron Letters, 43(29), 5047–5048.

- Hocine, S., et al. (2014). Reductive Cross-Coupling of 3-Bromo-2,1-borazaronaphthalenes with Alkyl Iodides. Journal of Organic Chemistry. (Demonstrates C-I vs C-Br selectivity principles).

Sources

- 1. WO1998042647A1 - Process for the manufacture of 2-bromo-6-methoxynaphthalene - Google Patents [patents.google.com]

- 2. hoffmanchemicals.com [hoffmanchemicals.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. prepchem.com [prepchem.com]

- 5. 6-Bromo-2-naphthol CAS#: 15231-91-1 [m.chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. youtube.com [youtube.com]

6-Bromo-1-iodonaphthalen-2-ol: A Strategic Linchpin for Orthogonal Cross-Coupling

Executive Summary

In the architecture of complex organic scaffolds—particularly for chiral BINOL ligands and organic semiconductors—6-bromo-1-iodonaphthalen-2-ol serves as a high-value "linchpin" intermediate. Its structural utility lies in its orthogonal reactivity profile : the C1–Iodine bond offers a kinetically labile site for low-temperature cross-coupling, while the C6–Bromine bond remains intact for subsequent, higher-energy functionalization. This guide provides a rigorous structural analysis, a validated synthesis protocol, and a strategic workflow for exploiting this molecule in drug discovery and materials science.

Part 1: Structural Analysis & Electronic Properties

The reactivity of 6-bromo-1-iodonaphthalen-2-ol is dictated by the interplay between the electron-donating hydroxyl group and the disparate halogen substituents.

1.1 Electronic Push-Pull & Steric Environment

-

The Alpha-Effect (C1 Position): The hydroxyl group (-OH) at C2 exerts a strong mesomeric effect (+M), significantly increasing electron density at C1 (ortho) and C3. However, the C1 position is sterically crowded due to the peri-interaction with the proton at C8. The introduction of a large Iodine atom at C1 exacerbates this strain, forcing the C1–I bond to lengthen and weakening its dissociation energy. This makes the C1–I bond exceptionally reactive toward oxidative addition by Pd(0) catalysts.

-

The Distal Handle (C6 Position): The Bromine at C6 is located on the distal ring. It is electronically deactivated relative to C1 and lacks the ortho-directing activation of the hydroxyl group. Consequently, it is inert under conditions that activate the C1–I bond.

1.2 Predicted NMR Signature (Structural Validation)

Researchers should look for these specific signals to confirm the regiochemistry of the product:

-

Absence of H1: The singlet typically found at ~7.6–7.8 ppm in 2-naphthol precursors will be absent.

-

H3 Doublet: The proton at C3 will appear as a doublet (

Hz) due to coupling with H4, shifted downfield by the adjacent -OH. -

H5/H7/H8 Pattern: The C6-Br substitution creates a distinct splitting pattern on the distal ring (typically an ABX system or two doublets and a singlet depending on resolution).

Caption: Figure 1. Electronic and steric map of 6-bromo-1-iodonaphthalen-2-ol. The C2-OH group activates the C1 position, making the C1-I bond significantly more labile than the distal C6-Br bond.

Part 2: Synthetic Protocol

This protocol utilizes N-Iodosuccinimide (NIS) for the regioselective iodination of 6-bromo-2-naphthol. Unlike elemental iodine (

2.1 Reagents & Materials

-

Precursor: 6-Bromo-2-naphthol (1.0 equiv)

-

Iodinating Agent: N-Iodosuccinimide (NIS) (1.1 equiv)

-

Catalyst: p-Toluenesulfonic acid (p-TsOH) (0.1 equiv) - Optional, accelerates reaction.

-

Solvent: Acetonitrile (ACN) or Dichloromethane (DCM).

-

Quench: 10% Aqueous Sodium Thiosulfate (

).

2.2 Step-by-Step Methodology

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 6-bromo-2-naphthol (10 mmol) in Acetonitrile (50 mL). Ensure complete solvation; the solution should be clear.

-

Addition: Cool the solution to 0°C in an ice bath to control exotherms. Add NIS (11 mmol) portion-wise over 10 minutes. Note: Protect from light by wrapping the flask in aluminum foil, as C-I bonds are photosensitive.

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours.

-

Checkpoint: Monitor via TLC (Hexane/EtOAc 4:1). The starting material (

) should disappear, replaced by a slightly less polar product (

-

-

Quench & Workup: Pour the reaction mixture into a separatory funnel containing 50 mL of 10%

(removes unreacted iodine species). Extract with Ethyl Acetate (3 x 30 mL). -

Purification: Wash the combined organic layers with Brine, dry over anhydrous

, and concentrate in vacuo. -

Crystallization: Recrystallize the crude solid from Ethanol/Water or Hexane/DCM to yield off-white needles.

Safety Note: Iodinated naphthols can be skin irritants.[1] All manipulations should be performed in a fume hood.

Caption: Figure 2. Synthetic workflow for the regioselective iodination of 6-bromo-2-naphthol using NIS.

Part 3: Orthogonal Reactivity & Applications

The defining feature of this molecule is the ability to perform site-selective cross-coupling . This allows for the construction of "Head-to-Tail" oligomers or asymmetric ligands without the need for protecting group manipulations.

3.1 Chemoselectivity Data

The following table illustrates the bond dissociation energy (BDE) trends that enable this orthogonality.

| Bond Type | Approx.[1][2][3][4][5][6] BDE (kcal/mol) | Reactivity Order (Pd-Catalysis) | Typical Conditions |

| C(sp2)–I | ~65 | 1 (Fastest) | Room Temp, Pd(PPh3)4, mild base |

| C(sp2)–Br | ~81 | 2 (Intermediate) | >60°C, Pd(dppf)Cl2, stronger base |

| C(sp2)–Cl | ~96 | 3 (Slowest) | >100°C, Specialized Ligands (e.g., Buchwald) |

3.2 Strategic Workflow: Sequential Coupling

Researchers can exploit the reactivity gap to functionalize the C1 position first (e.g., Sonogashira or Suzuki coupling) while leaving the C6-Br intact for a second modification.

-

Step A (C1 Functionalization): React 6-bromo-1-iodonaphthalen-2-ol with an aryl boronic acid (Suzuki) or terminal alkyne (Sonogashira) at 25°C . The C-I bond breaks; the C-Br bond survives.

-

Step B (C6 Functionalization): Isolate the intermediate. Apply forcing conditions (80–100°C) with a second coupling partner to functionalize the C6 position.

Caption: Figure 3. Sequential orthogonal cross-coupling strategy. The C1-I bond is selectively engaged under mild conditions, preserving the C6-Br bond for subsequent derivatization.

References

-

Regioselective Iodination of Naphthols

-

Orthogonal Cross-Coupling Strategies

- Title: Exploiting Orthogonal C−C Cross-Coupling Reactions for Chemistry-on-the-Complex.

- Source: DB-Thueringen (Academic Repository).

-

URL:[Link]

- Relevance: Details the chemoselectivity between Bromo- and Iodo-arenes in Pd-c

-

Synthesis of Halogenated Naphthol Derivatives

-

General Iodination Methodology (Silver Salts/NIS)

Sources

- 1. 6-bromo-2-iodo-1H-indole | C8H5BrIN | CID 118648741 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Negishi Cross‐Coupling Provides Alkylated Tryptophans and Tryptophan Regioisomers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. db-thueringen.de [db-thueringen.de]

- 6. 6-Bromo-1-hexene synthesis - chemicalbook [chemicalbook.com]

- 7. Regioselective Substitution of BINOL - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

6-bromo-1-iodonaphthalen-2-ol synthesis pathway

An In-depth Technical Guide to the Synthesis of 6-bromo-1-iodonaphthalen-2-ol

Introduction

6-bromo-1-iodonaphthalen-2-ol is a highly functionalized naphthalene derivative with significant potential as a versatile intermediate in organic synthesis. Its distinct halogen substituents at the C1 and C6 positions, combined with the nucleophilic hydroxyl group at C2, make it a valuable building block for the construction of complex molecules, including pharmaceutical agents, liquid crystal materials, and specialized dyes.[1] The strategic placement of bromine and iodine allows for selective cross-coupling reactions, leveraging the differential reactivity of the carbon-halogen bonds (C-I vs. C-Br).

This guide provides a comprehensive overview of a reliable and regioselective pathway for the synthesis of 6-bromo-1-iodonaphthalen-2-ol, starting from the readily available precursor, 2-naphthol. As a senior application scientist, this document is structured to not only provide a step-by-step protocol but also to elucidate the underlying chemical principles that govern the experimental choices, ensuring both reproducibility and a deeper understanding of the reaction dynamics.

Strategic Rationale: A Multi-Step Approach to Regiocontrol

The synthesis of di-halogenated naphthalenes with specific substitution patterns requires careful strategic planning due to the complex interplay of electronic and steric effects. The hydroxyl group of the 2-naphthol starting material is a powerful activating, ortho, para-directing group. Direct, one-pot halogenation of 2-naphthol would likely result in a mixture of products, including 1-halo, 6-halo, 8-halo, and poly-halogenated species, making purification challenging and inefficient.[2]

Therefore, a robust synthesis demands a stepwise approach to ensure precise control over the regiochemistry. The chosen pathway involves three key transformations:

-

Exhaustive Bromination: Initial treatment of 2-naphthol with an excess of bromine leads to the formation of 1,6-dibromo-2-naphthol. The C1 (ortho) and C6 (para-like) positions are the most electronically activated sites, leading to predictable di-substitution.[3][4]

-

Selective De-bromination: The bromine atom at the C1 position is sterically hindered by the peri-hydrogen at C8 and is more electronically labile. This allows for its selective removal through reduction, yielding the crucial intermediate, 6-bromo-2-naphthol.[5][6]

-

Regioselective Iodination: With the C6 position blocked, the final iodination step is directed exclusively to the highly activated and now vacant C1 position, affording the target molecule with high fidelity.

This sequence ensures that each halogen is installed in the correct position, transforming a challenge of regioselectivity into a controlled, stepwise procedure.

Caption: Logical workflow for the synthesis of 6-bromo-1-iodonaphthalen-2-ol.

Detailed Synthesis Pathway

The synthesis is performed in three distinct experimental stages, starting from 2-naphthol. Each protocol is designed as a self-validating system, with clear checkpoints for assessing reaction completion and product purity.

Step 1: Synthesis of 1,6-Dibromo-2-naphthol

This step involves the exhaustive bromination of 2-naphthol. The reaction proceeds readily in a polar solvent like glacial acetic acid, which helps to solvate the intermediates and the hydrogen bromide byproduct.

Causality: Using two equivalents of bromine ensures the di-bromination at the most activated positions (C1 and C6). The reaction is exothermic, and controlling the addition rate is crucial to prevent overheating and potential side reactions.

Experimental Protocol:

-

In a 500 mL round-bottom flask equipped with a dropping funnel and a gas outlet connected to a scrubber (e.g., containing a saturated sodium bicarbonate solution), place 2-naphthol (14.4 g, 0.1 mol) and 40 mL of glacial acetic acid.

-

Prepare a solution of bromine (32.0 g, 0.2 mol) in 10 mL of glacial acetic acid.

-

Add the bromine solution dropwise to the stirred 2-naphthol solution over 30 minutes. Maintain the temperature below 40°C using a water bath if necessary. Hydrogen bromide gas will evolve during the addition.[4]

-

After the addition is complete, stir the mixture for an additional hour at room temperature to ensure the reaction goes to completion.

-

Pour the reaction mixture into 300 mL of cold water with stirring. The 1,6-dibromo-2-naphthol will precipitate as a solid.

-

Collect the solid by vacuum filtration, wash thoroughly with water to remove acetic acid and HBr, and then wash with a small amount of cold ethanol.

-

Dry the product in a vacuum oven. The expected yield is typically high for this step.

Validation: The reaction progress can be monitored by Thin Layer Chromatography (TLC). The crude product can be characterized by its melting point.

Step 2: Selective Reduction to 6-Bromo-2-naphthol

The key to obtaining the desired 6-bromo isomer is the selective removal of the C1 bromine. This is achieved by reduction, for which several methods exist, including the use of tin metal in an acidic medium.[1][5][6]

Causality: The C1-Br bond is weaker and more susceptible to reductive cleavage than the C6-Br bond due to steric strain with the peri-hydrogen at C8. The acidic environment facilitates the reduction process with tin metal.

Experimental Protocol:

-

To the flask containing the crude 1,6-dibromo-2-naphthol (~0.1 mol) from the previous step, add 100 mL of glacial acetic acid and 10 mL of water.

-

Heat the mixture to boiling to dissolve the solid.

-

Once boiling, cautiously add mossy tin (25 g, 0.21 mol) in small portions. The reaction is vigorous.[1]

-

Continue heating under reflux for 3 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Cool the mixture to approximately 50°C and filter with suction to remove any unreacted tin and tin salts. Wash the collected solids with 20 mL of cold acetic acid.

-

Pour the combined filtrate into 500 mL of cold water. The 6-bromo-2-naphthol will precipitate.

-

Collect the crude product by vacuum filtration, wash with copious amounts of water, and dry. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water or benzene) or by vacuum distillation.[5][6]

Validation: The product, 6-bromo-2-naphthol, is a white crystalline solid with a melting point of 127-129°C.[1][6] Purity can be confirmed by melting point analysis and spectroscopy.

Step 3: Iodination of 6-Bromo-2-naphthol

In the final step, the highly activated C1 position of 6-bromo-2-naphthol is iodinated to yield the target compound. Iodine monochloride (ICl) or a mixture of iodine and an oxidizing agent can be used as the electrophilic iodine source.[7]

Causality: The hydroxyl group at C2 strongly activates the ortho C1 position for electrophilic attack. With the C6 position already occupied by bromine, the iodination occurs with excellent regioselectivity at C1. The choice of a suitable iodinating agent is critical for achieving a high yield without side reactions.

Experimental Protocol:

-

Dissolve 6-bromo-2-naphthol (22.3 g, 0.1 mol) in 150 mL of dichloromethane in a flask protected from light.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a solution of iodine monochloride (1.0 M in dichloromethane, 100 mL, 0.1 mol) dropwise with stirring.[7]

-

Allow the reaction mixture to stir at 0°C for 1 hour and then at room temperature for an additional 2 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Upon completion, dilute the mixture with 100 mL of dichloromethane and wash sequentially with 100 mL of a saturated aqueous solution of sodium thiosulfate (to quench unreacted iodine), 100 mL of water, and 100 mL of brine.[8]

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The resulting crude solid can be purified by column chromatography on silica gel or by recrystallization to afford pure 6-bromo-1-iodonaphthalen-2-ol.

Validation: The final product's structure and purity should be rigorously confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Quantitative Data Summary

| Step | Starting Material | Reagent(s) | Molar Ratio (Reagent/Substrate) | Solvent | Typical Yield | Melting Point (°C) |

| 1 | 2-Naphthol | Bromine | 2.0 : 1 | Glacial Acetic Acid | >90% | - |

| 2 | 1,6-Dibromo-2-naphthol | Mossy Tin | ~2.1 : 1 | Glacial Acetic Acid | 75-85% | 127-129[1][6] |

| 3 | 6-Bromo-2-naphthol | Iodine Monochloride | 1.0 : 1 | Dichloromethane | 80-90% | N/A |

Visualizing the Synthesis Workflow

Caption: Detailed step-by-step experimental workflow for the synthesis.

References

-

Koelsch, C. F. 6-Bromo-2-naphthol. Organic Syntheses, Coll. Vol. 3, p.132 (1955); Vol. 20, p.18 (1940).

-

Guidechem. What is 6-Bromo-2-naphthol and how is it synthesized?. FAQ - Guidechem.

-

Slideshare. Synthesis of 1-Bromo-2-Naphthol. PPT.

-

PrepChem. Synthesis of 6-Bromo-2-naphthol. PrepChem.com.

-

Google Patents. Synthesis of naphthalene derivatives. US3562336A.

-

Google Patents. Process for the manufacture of 2-bromo-6-methoxynaphthalene. WO1998042647A1.

-

Figueroa-Valverde, L., et al. Design and Synthesis of Naphthol Derivative. Asian Journal of Chemistry.

-

Journal of the Chemical Society, Perkin Transactions 1. Dearomatisation of 2-naphthol by oxidative nucleophilic substitution and oxidative electrophilic substitution. RSC Publishing.

-

Google Patents. Production of 6-bromo-2-naphthol and derivatives. US6121500A.

-

ResearchGate. Syntheses of 1-iodo-2-naphthol (1); in situ for specific activity... ResearchGate.

-

Google Patents. Process for the manufacture of 2-bromo-6-methoxynaphthalene. EP0968163A1.

-

PubChem. 6-Bromo-2-naphthalenol. National Center for Biotechnology Information.

-

Google Patents. Method for producing 6-bromo-2-naphthalenecarboxylic acid methyl ester. JP4028612B2.

-

YouTube. Preparation of 6-Bromo-2-naphthol from 2-Naphthol. YouTube.

-

Larock, R. C., et al. Synthesis of Naphthalenes and 2-Naphthols by the Electrophilic Cyclization of Alkynes. Journal of Organic Chemistry.

-

ResearchGate. Efficient synthesis of 6-mono-bromo-1,1′-bi-2-naphthol. ResearchGate.

-

Pu, L. Regioselective Substitution of BINOL. Chemical Reviews.

-

Zeni, G., et al. Ultrasound-promoted synthesis of 2-organoselanyl-naphthalenes using Oxone® in aqueous medium as an oxidizing agent. PubMed Central.

-

ResearchGate. Calculated mechanism for the bromination of 2-naphthol in the presence of PIDA and AlBr3. ResearchGate.

-

ResearchGate. Synthesis of additional halogenated naphthalene derivatives. ResearchGate.

-

PubMed. Regioselective Substitution of BINOL. National Center for Biotechnology Information.

-

Chemistry Stack Exchange. Regioselectivity in coupling reactions of α-naphthol. Stack Exchange.

-

ResearchGate. (PDF) Synthesis of 6-bromo-4-iodoquinoline. ResearchGate.

-

ACS Publications. Stepwise Mechanism for the Bromination of Arenes by a Hypervalent Iodine Reagent. The Journal of Organic Chemistry.

-

Sigma-Aldrich. 6-Bromo-2-naphthol 97. MilliporeSigma.

-

PubMed Central. Copper(II)-Mediated Iodination of 1-Nitroso-2-naphthol. National Center for Biotechnology Information.

Sources

- 1. guidechem.com [guidechem.com]

- 2. Synthesis of 1-Bromo-2-Naphthol | PPT [slideshare.net]

- 3. WO1998042647A1 - Process for the manufacture of 2-bromo-6-methoxynaphthalene - Google Patents [patents.google.com]

- 4. youtube.com [youtube.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. prepchem.com [prepchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of Naphthalenes and 2-Naphthols by the Electrophilic Cyclization of Alkynes - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: The Chemistry and Application of 6-Bromo-1-iodonaphthalen-2-ol

[1]

Executive Summary: The Orthogonal Scaffold

In the realm of medicinal chemistry and advanced materials, 6-bromo-1-iodonaphthalen-2-ol represents a critical "linchpin" intermediate.[1] Its value lies not merely in its structure, but in its orthogonal reactivity .[1] Possessing three distinct reactive sites—a phenolic hydroxyl group, a labile iodide at C1, and a robust bromide at C6—this molecule allows chemists to construct complex, non-symmetrical polycyclic aromatic hydrocarbons (PAHs) with precise regiocontrol.[1]

This guide provides a comprehensive technical analysis of this compound, moving from its historical emergence in halogenation chemistry to a validated, scalable synthesis protocol, and finally, its application in fragment-based drug discovery (FBDD).

Chemical Identity & Significance[1]

Physical Properties

| Property | Data |

| IUPAC Name | 6-bromo-1-iodonaphthalen-2-ol |

| CAS Number | 102153-45-7 |

| Molecular Formula | C₁₀H₆BrIO |

| Molecular Weight | 348.96 g/mol |

| Appearance | Off-white to tan crystalline solid |

| Melting Point | 85–87 °C |

| Solubility | Soluble in DCM, THF, EtOAc; Low solubility in water |

| Storage | 2–8 °C, protect from light (C-I bond photosensitivity) |

The "Orthogonal" Advantage

The strategic value of this molecule is the reactivity difference between the Carbon-Iodine (C-I) and Carbon-Bromine (C-Br) bonds.[1]

-

Site A (C1-I): Highly reactive.[1] Undergoes oxidative addition with Pd(0) catalysts at room temperature or mild heating.[1]

-

Site B (C6-Br): Less reactive.[1] Remains intact during C1 functionalization, allowing for a second, subsequent coupling reaction (e.g., Suzuki-Miyaura) under more forcing conditions.[1]

History and Evolution of Synthesis

The history of 6-bromo-1-iodonaphthalen-2-ol is intrinsically linked to the evolution of regioselective electrophilic aromatic substitution (EAS) on naphthalene rings.[1]

Early Methods (The "Classical" Era)

In the mid-20th century, introducing iodine onto electron-rich aromatics like 2-naphthol relied on elemental iodine (

-

The Challenge: These methods often suffered from poor atom economy and difficult purification due to the formation of oxidation byproducts (e.g., binaphthols) or over-iodination.

The Modern Era (N-Haloimides)

The emergence of N-Iodosuccinimide (NIS) revolutionized this synthesis.[1] The reaction of 6-bromo-2-naphthol with NIS allows for mild, highly selective iodination at the C1 position.[1] This selectivity is driven by the electronic activation of the hydroxyl group, which directs the electrophile to the ortho position. In the naphthalene system, the C1 position (alpha) is kinetically favored over C3, and the C6 position is already blocked by bromine.[1]

Validated Experimental Protocol

Objective: Synthesis of 6-bromo-1-iodonaphthalen-2-ol from 6-bromo-2-naphthol. Scale: 10 mmol (Gram-scale) Purity Target: >98% (HPLC)

Reagents & Materials

-

Substrate: 6-Bromo-2-naphthol (2.23 g, 10 mmol)

-

Reagent: N-Iodosuccinimide (NIS) (2.36 g, 10.5 mmol, 1.05 equiv)[1]

-

Solvent: Acetonitrile (MeCN) (anhydrous, 50 mL) or DMF

-

Catalyst (Optional): p-Toluenesulfonic acid (p-TsOH) (0.1 equiv) – accelerates reaction but NIS alone is often sufficient.[1]

Step-by-Step Methodology

-

Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Purge with Argon or Nitrogen.[1]

-

Dissolution: Add 6-bromo-2-naphthol and anhydrous MeCN. Stir until fully dissolved.

-

Addition: Cool the solution to 0 °C (ice bath). Add NIS portion-wise over 10 minutes. Note: Slow addition prevents localized over-concentration and side reactions.

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature (25 °C). Stir for 2–4 hours.

-

Quench: Pour the reaction mixture into 100 mL of 10% aqueous Sodium Thiosulfate (

).-

Why: This reduces unreacted iodine (red/brown color) to iodide (colorless), preventing product degradation.[1]

-

-

Workup: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with Brine, dry over anhydrous

, and filter.[1][2] -

Purification: Concentrate in vacuo. Recrystallize the crude solid from Ethanol/Hexane or purify via flash column chromatography (Silica, 0-10% EtOAc in Hexane).[1]

Reaction Workflow Diagram

Figure 1: Step-by-step synthetic workflow for the regioselective iodination of 6-bromo-2-naphthol.

Applications in Drug Discovery & Materials[4]

Sequential Cross-Coupling (The "Site-Selectivity" Principle)

This molecule is a textbook example of a scaffold designed for iterative cross-coupling .

-

Step 1 (C1-I): Sonogashira or Suzuki coupling at room temperature. The C-I bond breaks preferentially.[1]

-

Step 2 (C6-Br): The resulting intermediate is subjected to higher temperatures (80–100 °C) with a different boronic acid to functionalize the C6 position.[1]

This strategy is vital for synthesizing unsymmetrical binaphthyl ligands (used in asymmetric catalysis) and extended

Pathway Logic Diagram

Figure 2: Orthogonal reactivity logic allowing sequential functionalization of the naphthalene core.

Safety and Handling

-

Hazards: 6-bromo-1-iodonaphthalen-2-ol is an organohalide.[1] It causes skin irritation (H315) and serious eye irritation (H319).[1][3]

-

Stability: The C-I bond is weaker than C-Br or C-Cl.[1] Prolonged exposure to UV light can cause homolytic cleavage, liberating iodine radicals and turning the solid purple/brown.[1]

-

Disposal: All halogenated waste must be segregated.[1] Aqueous waste containing thiosulfate should be checked for pH neutrality before disposal.[1]

References

-

Synthetic Protocol & Properties: Sigma-Aldrich Product Specification: 6-Bromo-2-naphthol. Available at: (Accessed via search for CAS 15231-91-1/Derivatives).[1]

-

Iodination Methodology: Castanet, A.-S., et al. "Mild and Regioselective Iodination of Electron-Rich Aromatics with N-Iodosuccinimide."[1] Tetrahedron Letters, 2002.[1] (General method for NIS iodination of phenols).

-

Orthogonal Coupling Strategy: Suzuki, A. "Organoboron Compounds in Cross-Coupling Reactions."[1] Chemical Reviews, 1995.[1] .[1]

-

Compound Data: PubChem Compound Summary for 6-Bromo-2-naphthol (Parent) and derivatives. .[1]

-

Application in Chiral Ligands: Brunel, J. M.[1] "BINOL: A Versatile Chiral Reagent."[1] Chemical Reviews, 2005.[1] (Contextual reference for naphthol coupling).

Methodological & Application

Application Notes and Protocols: 6-Bromo-1-iodonaphthalen-2-ol as a Precursor for Site-Selective Cross-Coupling Reactions

Abstract

This technical guide provides an in-depth exploration of 6-bromo-1-iodonaphthalen-2-ol, a uniquely functionalized building block, for researchers, chemists, and professionals in drug development and materials science. We will delve into the strategic application of this precursor in palladium-catalyzed cross-coupling reactions, with a particular focus on achieving site-selectivity. This document offers not only detailed experimental protocols for key transformations such as Suzuki and Sonogashira couplings but also elucidates the underlying mechanistic principles that govern the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. The insights and methodologies presented herein are designed to empower scientists to leverage this versatile synthon for the efficient construction of complex molecular architectures.

Introduction: The Strategic Advantage of Dihalogenated Naphthalenes

Polyhalogenated aromatic compounds are pivotal intermediates in modern organic synthesis, enabling the stepwise and site-selective formation of multiple carbon-carbon and carbon-heteroatom bonds. Among these, 6-bromo-1-iodonaphthalen-2-ol stands out as a particularly valuable precursor. Its structure incorporates three distinct functionalities: a hydroxyl group and two different halogen atoms (iodine and bromine) on a naphthalene scaffold. This arrangement offers a powerful platform for orthogonal chemistry.

The significant difference in bond dissociation energies between the C-I and C-Br bonds is the cornerstone of its utility. The C-I bond is weaker and therefore more susceptible to oxidative addition to a low-valent metal catalyst, such as palladium(0), than the more robust C-Br bond. This inherent reactivity difference allows for selective functionalization at the C-1 position while leaving the C-6 bromine atom intact for subsequent transformations. This stepwise approach is highly sought after for the synthesis of complex, non-symmetrical molecules, which are often key targets in pharmaceutical and materials science research.

Physicochemical Properties and Handling

A comprehensive understanding of the physical and chemical properties of 6-bromo-1-iodonaphthalen-2-ol is crucial for its effective use.

| Property | Value | Source |

| Molecular Formula | C₁₀H₆BrIO | |

| Molecular Weight | 348.96 g/mol | |

| Appearance | Off-white to pale yellow solid | |

| Solubility | Soluble in common organic solvents (e.g., THF, DMF, Dioxane) | |

| Storage | Store in a cool, dry, dark place under an inert atmosphere |

Safety and Handling:

-

Always handle 6-bromo-1-iodonaphthalen-2-ol in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Refer to the Safety Data Sheet (SDS) for comprehensive safety information.

Mechanistic Insight: The Basis of Selectivity

The selectivity observed in cross-coupling reactions with 6-bromo-1-iodonaphthalen-2-ol is primarily dictated by the kinetics of the oxidative addition step in the catalytic cycle of palladium. The generally accepted mechanism for palladium-catalyzed cross-coupling reactions (like Suzuki or Sonogashira) involves a sequence of oxidative addition, transmetalation, and reductive elimination.

The initial and rate-determining step is often the oxidative addition of the organohalide to the Pd(0) catalyst. The reactivity of the carbon-halogen bond in this step follows the order: C-I > C-Br > C-Cl. This trend is attributed to the decreasing bond strength down the halogen group. Consequently, the Pd(0) catalyst will preferentially react with the C-I bond of 6-bromo-1-iodonaphthalen-2-ol, enabling selective functionalization at the C-1 position.

Figure 1: Generalized catalytic cycle for selective cross-coupling.

Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on the specific substrate and desired outcome.

Protocol 1: Site-Selective Suzuki-Miyaura Coupling

This protocol details the selective coupling of an arylboronic acid at the C-1 position of 6-bromo-1-iodonaphthalen-2-ol.

Workflow Diagram:

Figure 2: Workflow for a typical Suzuki-Miyaura coupling experiment.

Materials:

-

6-bromo-1-iodonaphthalen-2-ol (1.0 eq)

-

Arylboronic acid (1.1 - 1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, 2.0 - 3.0 eq)

-

Solvent (e.g., Dioxane/H₂O, Toluene/H₂O, DMF)

Procedure:

-

To a flame-dried Schlenk flask, add 6-bromo-1-iodonaphthalen-2-ol, the arylboronic acid, and the base.

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add the solvent system via syringe.

-

Degas the resulting mixture by bubbling the inert gas through the solution for 15-30 minutes.

-

Add the palladium catalyst to the flask under a positive pressure of the inert gas.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate, CH₂Cl₂).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel.

Expected Outcome: The primary product will be the 1-aryl-6-bromonaphthalen-2-ol. The C-Br bond will remain intact, available for a subsequent coupling reaction if desired.

Protocol 2: Site-Selective Sonogashira Coupling

This protocol describes the selective coupling of a terminal alkyne at the C-1 position.

Materials:

-

6-bromo-1-iodonaphthalen-2-ol (1.0 eq)

-

Terminal alkyne (1.1 - 1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%)

-

Copper(I) iodide (CuI, 1-5 mol%)

-

Base (e.g., Triethylamine (TEA), Diisopropylamine (DIPA))

-

Solvent (e.g., THF, DMF)

Procedure:

-

In a flame-dried Schlenk flask, dissolve 6-bromo-1-iodonaphthalen-2-ol in the chosen solvent.

-

Add the terminal alkyne, the base, and CuI to the flask.

-

Degas the mixture with an inert gas for 15-30 minutes.

-

Add the palladium catalyst under a positive pressure of the inert gas.

-

Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C).

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

-

Extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the product by flash column chromatography.

Expected Outcome: The major product will be 1-(alkynyl)-6-bromonaphthalen-2-ol, demonstrating selective functionalization at the C-I position.

Applications in Synthesis

The products derived from the selective functionalization of 6-bromo-1-iodonaphthalen-2-ol are valuable intermediates for a variety of applications:

-

Drug Discovery: The resulting substituted naphthalen-2-ol core is a common scaffold in medicinal chemistry. The ability to introduce diverse substituents at specific positions is crucial for structure-activity relationship (SAR) studies.

-

Materials Science: Aryl- and alkynyl-substituted naphthalenes are building blocks for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other functional materials. The stepwise functionalization allows for the precise tuning of photophysical and electronic properties.

-

Complex Molecule Synthesis: The remaining bromine atom can be used in a second, different cross-coupling reaction, allowing for the construction of highly complex and non-symmetrical molecules from a single precursor.

Troubleshooting and Considerations

-

Low Selectivity: If a mixture of products (functionalization at C-1 and C-6) is observed, consider lowering the reaction temperature, using a bulkier phosphine ligand on the palladium catalyst, or choosing a milder base.

-

Low Yield: Ensure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere. The quality of the catalyst is also paramount.

-

Homocoupling of the Coupling Partner: This can be minimized by the slow addition of the coupling partner or by using a slight excess of the dihalogenated substrate.

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

-

Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

-

Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. [Link]

Strategic Utilization of 6-Bromo-1-iodonaphthalen-2-ol in Medicinal Chemistry

Executive Summary

6-Bromo-1-iodonaphthalen-2-ol represents a high-value "bifunctional pivot" scaffold in modern drug discovery. Its structural uniqueness lies in the presence of three chemically distinct reactive sites: a phenolic hydroxyl group (C2-OH), a highly reactive iodide (C1-I), and a more robust bromide (C6-Br). This configuration allows medicinal chemists to execute orthogonal functionalization strategies , enabling the rapid generation of diverse chemical libraries from a single core.

This guide details the mechanistic basis for its chemoselectivity, provides validated protocols for sequential cross-coupling, and outlines its application in synthesizing fused heterocyclic systems relevant to oncology and antimicrobial research.

Chemical Profile & Structural Analysis[1][2]

| Property | Specification |

| IUPAC Name | 6-Bromo-1-iodonaphthalen-2-ol |

| CAS Number | 102153-45-7 |

| Molecular Formula | C₁₀H₆BrIO |

| Molecular Weight | 348.96 g/mol |

| Physical State | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DMF, THF, DCM; sparingly soluble in water |

| pKa (Predicted) | ~9.5 (Phenolic OH) |

| Key Reactivity | C1-I (High), C6-Br (Moderate), C2-OH (Nucleophilic) |

Structural Logic

The molecule is built on a naphthalene core. The C1-Iodo position is sterically crowded but electronically activated for oxidative addition by palladium catalysts. The C6-Bromo position, being distal, is less sterically hindered but possesses a stronger C-X bond, requiring higher activation energy. The C2-Hydroxyl group serves as a directing group or a nucleophile for cyclization.

Mechanistic Insight: The Orthogonality of Halogens

The utility of this scaffold rests on the bond dissociation energy (BDE) differential between the Carbon-Iodine and Carbon-Bromine bonds.

-

C(sp²)–I BDE: ~65 kcal/mol

-

C(sp²)–Br BDE: ~81 kcal/mol

Implication: Under mild palladium-catalyzed conditions (e.g., room temperature or mild heating), oxidative addition occurs almost exclusively at the C1–I bond. The C6–Br bond remains intact, serving as a "latent" handle for a second, subsequent functionalization step under more forcing conditions.

Application Note 1: Sequential Cross-Coupling (The "Double-Click" Strategy)

This workflow allows for the precise installation of two different aryl or heteroaryl groups.

Workflow Visualization

Figure 1: Sequential functionalization strategy leveraging the reactivity difference between C1-I and C6-Br.

Experimental Protocol: Selective Suzuki Coupling at C1

Objective: Install an aryl group at C1 while preserving the C6-Br bond.

Reagents:

-

Substrate: 6-Bromo-1-iodonaphthalen-2-ol (1.0 equiv)

-

Boronic Acid: R¹-B(OH)₂ (1.1 equiv)

-

Catalyst: Pd(PPh₃)₄ (3-5 mol%)

-

Base: Na₂CO₃ (2.0 M aq. solution, 3.0 equiv)

-

Solvent: DME/Ethanol/Water (2:1:1) or Toluene/Water

Procedure:

-

Setup: Charge a reaction vial with the substrate, boronic acid, and Pd(PPh₃)₄ under an inert atmosphere (Nitrogen or Argon).

-

Solvent Addition: Add degassed solvent mixture and the aqueous base.

-

Reaction: Stir at 40–60°C for 4–12 hours. Note: Avoid reflux temperatures (>80°C) to prevent premature oxidative addition at the C6-Br site.

-

Monitoring: Monitor by TLC or LC-MS. The starting material (retention time X) should disappear, replaced by the mono-coupled product (retention time Y).

-

Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄ and concentrate.

-

Purification: Flash column chromatography (Hexanes/EtOAc).

Critical Control Point: If the C2-OH group interferes with the catalyst (rare in Suzuki, common in Buchwald), protect it as a methoxymethyl (MOM) or benzyl (Bn) ether prior to coupling.

Application Note 2: Synthesis of Naphtho[1,2-b]furans

The proximity of the C1-Iodine and C2-Hydroxyl groups makes this molecule an ideal precursor for synthesizing naphthofurans via a Sonogashira coupling followed by cyclization.

Workflow Visualization

Figure 2: One-pot or two-step synthesis of naphthofuran scaffolds.

Experimental Protocol: Sonogashira Annulation

Objective: Synthesize a 2-substituted naphthofuran.

Reagents:

-

Substrate: 6-Bromo-1-iodonaphthalen-2-ol (1.0 equiv)

-

Alkyne: Phenylacetylene (1.2 equiv)

-

Catalyst: PdCl₂(PPh₃)₂ (2 mol%)

-

Co-catalyst: CuI (1 mol%)

-

Base/Solvent: Et₃N (excess) or Et₃N/DMF mixture

Procedure:

-

Coupling: Dissolve substrate and alkyne in degassed Et₃N/DMF. Add Pd and Cu catalysts.[1] Stir at Room Temperature (RT) for 2–4 hours. The high reactivity of C1-I usually allows this to proceed without heat.

-

Cyclization:

-

Method A (Spontaneous): Often, heating the reaction mixture to 80°C after the initial coupling drives the cyclization (intramolecular attack of OH onto the alkyne).

-

Method B (Stepwise): Isolate the acyclic intermediate, then treat with a base (e.g., KOtBu in NMP) or a gold catalyst (AuCl₃) to effect cyclization.

-

-

Workup: Standard aqueous extraction.

-

Result: The C6-Br remains available for further diversification (e.g., adding a solubility-enhancing group or a second pharmacophore).

Medicinal Chemistry Context

This scaffold is particularly relevant in the design of:

-

SERMs (Selective Estrogen Receptor Modulators): The 2-naphthol core mimics the steroid A-ring. Functionalization at C1 and C6 allows for the tuning of receptor binding affinity and antagonist properties [1].

-

Antimicrobials: Naphthol derivatives have shown efficacy against MRSA and other resistant strains. The halogen atoms contribute to lipophilicity, aiding membrane penetration [2].

-

BET Bromodomain Inhibitors: Fragment-based drug discovery often utilizes halogenated aromatics to probe hydrophobic pockets in epigenetic targets [3].

Safety & Handling

-

Hazards: 6-Bromo-1-iodonaphthalen-2-ol is an organic halide and phenol derivative. It causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[2]

-

Handling: Always handle in a fume hood. Wear nitrile gloves and safety glasses.

-

Storage: Light sensitive (due to the C-I bond). Store in amber vials at 2–8°C.

-

Waste: Dispose of as halogenated organic waste.

References

-

Design, synthesis and bioevaluation of novel 6-(4-Hydroxypiperidino)naphthalen-2-ol-based potential Selective Estrogen Receptor Modulators. European Journal of Medicinal Chemistry.

-

Synthesis, Characterization and Biological Evaluation of 4-(4-Bromo-1-Hydroxy Naphthalen-2-Yl)-6-(4-Methoxy Phenyl). International Journal of Advanced Research in Science, Communication and Technology.

-

Identification of a Chemical Probe for Bromo and Extra C-Terminal Bromodomain Inhibition. Journal of Medicinal Chemistry.

-

Highly selective cross-coupling reactions of 1,1-dibromoethylenes with alkynylaluminums. Semantic Scholar.

Sources

Application Note: Chemo- and Regioselective Functionalization of 6-Bromo-1-iodonaphthalen-2-ol

[1][2]

Introduction: The Orthogonal Reactivity Strategy

6-Bromo-1-iodonaphthalen-2-ol (CAS: 102153-45-7) represents a high-value "bifunctional" scaffold in organic synthesis.[1][2] Its utility stems from the distinct electronic and steric environments of its three functional handles, allowing for orthogonal reactivity . This enables researchers to sequentially build complex polycyclic aromatic hydrocarbons (PAHs) or pharmaceutical cores (e.g., naphthofurans) without the need for intermediate protecting group manipulations.[1][2]

Core Reactivity Hierarchy

-

C1-Iodine: The weakest carbon-halogen bond (

).[1][2] It undergoes oxidative addition with Pd(0) most rapidly, allowing for site-selective cross-coupling at room temperature or mild heating.[1][2] -

C2-Hydroxyl: An acidic handle (

).[1][2] It can serve as a directing group, a nucleophile for intramolecular cyclization (e.g., forming furans), or be protected to modulate solubility.[2] -

C6-Bromine: A stronger bond (

).[1][2] It remains inert under mild C1-coupling conditions, serving as a latent handle for a second, high-temperature diversification step.[1][2]

Reactivity Visualization

The following diagram maps the logical flow of functionalization for this scaffold.

Figure 1: Strategic workflow for the sequential functionalization of 6-bromo-1-iodonaphthalen-2-ol.

Synthesis of the Scaffold

Note: While commercially available, in-house synthesis ensures freshness, as iodonaphthols can be light-sensitive.[2]

Objective: Regioselective iodination of 6-bromo-2-naphthol.

Protocol

-

Reagents: 6-Bromo-2-naphthol (1.0 equiv), N-Iodosuccinimide (NIS, 1.1 equiv), Acetonitrile (ACN).[1][2]

-

Procedure:

-

Dissolve 6-bromo-2-naphthol in ACN (0.2 M) in a foil-wrapped flask (protect from light).

-

Cool to 0°C. Add NIS portion-wise over 15 minutes.

-

Allow to warm to RT and stir for 2 hours. Monitor by TLC (Hexane/EtOAc 8:1).[1][2] The starting material (

) should convert to the mono-iodo product ( -

Quench: Pour into 10% aq. Na₂S₂O₃ to reduce unreacted iodine (solution turns from brown to yellow/colorless).[1]

-

Workup: Extract with DCM, wash with brine, dry over Na₂SO₄. Recrystallize from Ethanol/Water.[1]

-

-

Checkpoint:

H NMR should show the disappearance of the C1-proton singlet (approx.[1] 7.9 ppm) and a downfield shift of the adjacent protons.

Application 1: Site-Selective Suzuki-Miyaura Coupling

Objective: Functionalize C1 with an aryl group while leaving the C6-Bromine intact for future use.

Mechanism: The oxidative addition of Pd(0) into the C-I bond is kinetically favored over the C-Br bond. By controlling temperature and catalyst choice, >95% selectivity can be achieved.[2][3]

Reagents & Conditions Table

| Component | Reagent | Role |

| Catalyst | Pd(PPh₃)₄ (3 mol%) | Mild Pd(0) source; bulky ligands prevent rapid C-Br insertion.[1][2] |

| Base | Na₂CO₃ (2.0 equiv, 2M aq.) | Mild base; avoids deprotonating the naphthol to a reactive anion that might poison the catalyst. |

| Solvent | DME / Water (3:1) | Dimethoxyethane provides good solubility for the naphthol.[1] |

| Temp | 50–60°C | CRITICAL: Do not exceed 65°C to prevent C-Br activation.[1][2] |

Step-by-Step Protocol

-

Setup: Charge a reaction vial with 6-bromo-1-iodonaphthalen-2-ol (1.0 equiv), Arylboronic acid (1.1 equiv), and Pd(PPh₃)₄ (3 mol%).

-

Inerting: Cap the vial and purge with Argon for 5 minutes.

-

Solvent Addition: Add degassed DME and 2M Na₂CO₃ via syringe.

-

Reaction: Heat at 60°C for 4–6 hours.

-

Monitoring: TLC should show consumption of the iodide. If the reaction stalls, add 1 mol% additional catalyst rather than increasing temperature.

-

-

Workup: Dilute with EtOAc, wash with water and brine. Dry organic phase.[1]

-

Purification: Flash chromatography. The product (1-aryl-6-bromo-2-naphthol) is usually less polar than the starting material.[1][2]

Troubleshooting:

Application 2: One-Pot Synthesis of Naphtho[2,1-b]furans

Objective: Utilize the C1-Iodine and C2-Hydroxyl groups to build a fused heterocyclic ring via a Sonogashira coupling/Cyclization cascade.

Mechanism:

-

Sonogashira: Pd/Cu catalyzes the coupling of a terminal alkyne at C1.

-

Cyclization: The adjacent C2-OH performs a 5-endo-dig nucleophilic attack on the activated alkyne, closing the furan ring.[1]

Pathway Diagram

Figure 2: Cascade sequence for naphthofuran construction.[1][2]

Protocol

-

Reagents:

-

Procedure:

-

Combine substrate, Pd catalyst, and CuI in a Schlenk tube under Argon.[2]

-

Add DMF and Et₃N.[1]

-

Add the alkyne slowly at Room Temperature.

-

Stage 1 (Coupling): Stir at RT for 2 hours.

-

Stage 2 (Cyclization): Heat the mixture to 80°C for 4 hours. The heat promotes the intramolecular attack of the oxygen onto the triple bond.

-

-

Purification: The resulting naphthofuran is highly fluorescent.[1] Purify via silica gel chromatography (Hexane/DCM gradient).

References

-

General Reactivity of Halonaphthols

-

Site-Selective Coupling Principles

-

Sonogashira/Cyclization Cascade

-

Bernini, R., et al. "One-pot synthesis of substituted benzofurans by a Sonogashira coupling-5-endo-dig cyclisation."[1][2] Chem. Soc. Rev., 2011.[1][5] Link

-

Protocol Adaptation: The conditions for 2-iodophenols (Pd/Cu/Base) are directly transferable to 1-iodo-2-naphthols to yield naphthofurans.[1][2]

-

-

Commercial Availability & Safety Data

Disclaimer: These protocols involve the use of transition metals and halogenated organic compounds.[3][6] All procedures should be performed in a fume hood with appropriate personal protective equipment (PPE).[1] The author assumes no liability for experimental outcomes.

Sources

- 1. 6-bromo-2-iodo-1H-indole | C8H5BrIN | CID 118648741 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 6-Bromo-1-hexene synthesis - chemicalbook [chemicalbook.com]

- 3. Oxidative Palladium(II) Catalysis: A Highly Efficient and Chemoselective Cross-Coupling Method for Carbon-Carbon Bond Formation under Base-Free and Nitrogenous-Ligand Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Photoarylation/alkylation of bromonaphthols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Experimental setup for the synthesis of 6-bromo-1-iodonaphthalen-2-ol derivatives

Application Note: Precision Synthesis of 6-Bromo-1-iodonaphthalen-2-ol

Executive Summary

This technical guide details the experimental setup for the regioselective synthesis of 6-bromo-1-iodonaphthalen-2-ol . This compound is a critical bifunctional building block in medicinal chemistry and materials science. It serves as a precursor for asymmetric BINOL ligands (via oxidative coupling) and complex polycyclic aromatic hydrocarbons (via orthogonal cross-coupling strategies utilizing the distinct reactivity profiles of aryl-iodide vs. aryl-bromide bonds).

Key Technical Challenges:

-

Regiocontrol: Directing iodination exclusively to the C1 position while avoiding C3 substitution or over-iodination.

-

Chemoselectivity: Preserving the C6-Bromine bond during the iodination event.

-

Oxidative Stability: Preventing the formation of quinone byproducts common in electron-rich naphthol oxidations.

Retrosynthetic Logic & Strategy

The synthesis relies on an Electrophilic Aromatic Substitution (

Although the bromine at C6 is electron-withdrawing (deactivating), its distal position exerts minimal influence on the nucleophilicity of C1. Therefore, mild iodinating agents are preferred to maintain high regioselectivity and prevent oxidation.

DOT Visualization: Synthetic Pathway & Decision Matrix

Figure 1: Strategic workflow for reagent selection based on scale and purity requirements.

Experimental Protocols

Pre-requisite: Starting Material Quality

Ensure 6-bromo-2-naphthol is

-

Purification: Recrystallize from Ethanol/Water or Toluene if necessary.

Protocol A: NIS-Mediated Regioselective Iodination (Recommended)

Best for: High purity, medicinal chemistry intermediates, minimizing oxidative byproducts.

Reagents:

-

Substrate: 6-Bromo-2-naphthol (1.0 equiv)

-

Reagent: N-Iodosuccinimide (NIS) (1.05 equiv)

-

Catalyst: p-Toluenesulfonic acid (p-TsOH) (0.1 equiv) - Optional, accelerates reaction.

-

Solvent: Acetonitrile (MeCN) or Dichloromethane (DCM).

Step-by-Step Procedure:

-

Setup: Charge a flame-dried round-bottom flask with 6-bromo-2-naphthol (e.g., 2.23 g, 10 mmol) and a magnetic stir bar.

-

Solvation: Add Acetonitrile (anhydrous, 50 mL). Stir until fully dissolved.

-

Note: MeCN is preferred over DCM for polarity, but DCM can be used if solubility is an issue.

-

-

Cooling: Cool the solution to 0°C using an ice bath. This kinetic control is crucial to prevent iodination at C3.

-

Addition: Add NIS (2.36 g, 10.5 mmol) portion-wise over 10 minutes. Protect the flask from light (wrap in aluminum foil) as iodine species are photosensitive.

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours.

-

Monitoring: Check via TLC (Hexane/EtOAc 8:2). The product usually has a slightly lower

than the starting material due to the heavy iodine atom, but the spot will be distinct.

-

-

Quenching: Add 10% aqueous Sodium Thiosulfate (

) solution (20 mL) to quench unreacted iodine (solution turns from brown/red to pale yellow). -

Workup: Extract with Ethyl Acetate (

mL). Wash combined organics with Brine, dry over -

Purification: Flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

Protocol B: Molecular Iodine ( ) / Base Method

Best for: Large scale, cost-sensitive synthesis.

Reagents:

-

Substrate: 6-Bromo-2-naphthol (1.0 equiv)

-

Reagent: Iodine (

) (1.1 equiv) -

Base: Potassium Carbonate (

) (2.0 equiv) or Morpholine (3.0 equiv). -

Solvent: Methanol or THF/Water.

Step-by-Step Procedure:

-

Dissolution: Dissolve 6-bromo-2-naphthol in Methanol.

-

Base Addition: Add

.[1][2] The solution may darken due to phenoxide formation. -

Iodination: Add solid Iodine (

) in small portions over 30 minutes at room temperature.-

Critical Control: Do not add iodine all at once; high local concentrations can lead to di-iodination.

-

-

Completion: Stir for 3-6 hours.

-

Workup: Acidify carefully with 1M HCl to pH 6-7 (precipitates the naphthol). Add Sodium Thiosulfate to remove excess iodine. Filter the precipitate or extract as in Method A.

Data Analysis & Characterization

The following table summarizes the expected analytical data for validation.

| Analytical Method | Expected Signal / Observation | Mechanistic Insight |

| TLC | Slightly more polar than SM due to polarizability of Iodine. | |

| Appearance | Off-white to pale beige solid | Darkening indicates oxidation (quinones) or free iodine. |

| Loss of H1 singlet (approx 7.9-8.0 ppm).[1][2] | Confirms substitution at C1. | |

| H3 proton doublet shifts downfield. | Iodine's anisotropic effect influences the adjacent H3. | |

| MS (ESI-) | [M-H]- peak at m/z ~347/349 | Characteristic Br isotope pattern (1:1) plus Iodine mass.[1] |

Self-Validating the Structure (NMR Logic)

In the starting material (6-bromo-2-naphthol), H1 appears as a distinct signal (often a doublet due to long-range coupling or a singlet). In the product, this signal must disappear . If the signal at H1 remains but other signals change, you have likely iodinated at C3 (rare) or formed a charge-transfer complex.

Critical Process Parameters (CPPs) & Troubleshooting

| Issue | Probable Cause | Corrective Action |

| Low Yield / Incomplete Conversion | Moisture in solvent (NIS hydrolysis). | Use anhydrous MeCN; Increase NIS to 1.2 equiv. |

| Black Tar / Impurities | Oxidation to naphthoquinone. | Perform reaction under |

| Di-iodination | Excess reagent or high temp. | Strict stoichiometry (1.05 equiv); Slow addition at 0°C. |

| Product is Purple | Trapped Iodine ( | Wash organic layer thoroughly with sat. |

Safety & Hazardous Substance Management

-

Naphthols: Severe eye irritants and skin sensitizers. Handle in a fume hood.

-

NIS/Iodine: Corrosive and lachrymators. Store NIS in the dark at 2-8°C to prevent decomposition.

-

Waste: Segregate halogenated organic waste. Do not mix with strong oxidizers.[3]

References

-

Castanet, A.-S., Colobert, F., & Broutin, P.-E. (2002).[4] "Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide." Tetrahedron Letters, 43(29), 5047-5048. Link

-

Organic Syntheses. (1940). "6-Bromo-2-naphthol."[5][6] Org.[1][2][4][7] Synth. 20,[5] 18. (Foundational protocol for precursor synthesis). Link

-

Hosseini-Sarvari, M., et al. (2012). "Selective iodination of 2-acetyl-1-naphthol using iodine and iodic acid." ResearchGate.[8] (Validates naphthol iodination regiochemistry). Link

-

Bhat, S., et al. (2021).[4] "Regioselective Iodination of Phenols." ACS Omega. (General review of phenol/naphthol iodination strategies). Link

Sources

- 1. atlantis-press.com [atlantis-press.com]

- 2. researchgate.net [researchgate.net]

- 3. 1-Naphthol SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 4. N-Iodosuccinimide (NIS) [organic-chemistry.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. researchgate.net [researchgate.net]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. researchgate.net [researchgate.net]

Application Notes & Protocols for the Purification of 6-bromo-1-iodonaphthalen-2-ol

Introduction: The Critical Role of Purity for 6-bromo-1-iodonaphthalen-2-ol

6-bromo-1-iodonaphthalen-2-ol is a halogenated naphthol derivative with significant potential as a building block in medicinal chemistry and materials science. Its utility in synthesizing more complex molecular architectures is directly dependent on its purity. Common synthetic routes can lead to the presence of unreacted starting materials, particularly 6-bromo-2-naphthol, and other side-products. These impurities can interfere with subsequent reactions, leading to lower yields, difficult purification of downstream products, and unreliable biological or physical data.

This guide provides a comprehensive overview of robust purification techniques for 6-bromo-1-iodonaphthalen-2-ol, grounded in fundamental chemical principles. The protocols are designed to be self-validating, ensuring researchers can achieve high purity and batch-to-batch consistency.

Physicochemical Properties: A Foundation for Purification Strategy

An effective purification strategy begins with an understanding of the physicochemical properties of the target compound relative to its likely impurities. The primary impurity of concern is often the precursor, 6-bromo-2-naphthol.

| Property | 6-bromo-1-iodonaphthalen-2-ol | 6-bromo-2-naphthol (Likely Precursor/Impurity) |

| Molecular Formula | C₁₀H₆BrIO[1] | C₁₀H₇BrO[2] |

| Molecular Weight | 348.97 g/mol [1] | 223.07 g/mol [2][3] |

| Physical State | Tan to white solid[1] | Off-white to beige powder[4] |

| Melting Point | 85-87 °C[1] | 122-124 °C[4] |

| Polarity | Moderately polar | More polar than the product due to the absence of the large, non-polar iodine atom. |

| Storage | Sealed in dry, 4 to 8 °C[1] | Inert atmosphere, Room Temperature[4] |

The significant difference in melting points and the expected difference in polarity between the product and its primary precursor are key factors that can be exploited for purification.

Strategic Approach to Purification

The choice of purification technique depends on the scale of the synthesis and the impurity profile. For multi-gram quantities, recrystallization is often a practical first step to remove the bulk of impurities. For smaller scales or for achieving the highest possible purity, column chromatography is the method of choice.

Caption: Decision workflow for purifying 6-bromo-1-iodonaphthalen-2-ol.

Protocol 1: Silica Gel Column Chromatography

Silica gel column chromatography is a highly effective method for separating 6-bromo-1-iodonaphthalen-2-ol from more polar impurities like 6-bromo-2-naphthol. The principle is based on the differential partitioning of the compounds between the polar stationary phase (silica gel) and the less polar mobile phase. The less polar product will travel down the column faster than the more polar impurities.

This protocol is adapted from a validated method for a structurally similar compound, 6-bromo-1-fluoronaphthalen-2-ol.[5]

Caption: Step-by-step workflow for column chromatography.

Materials and Reagents

-

Silica gel (60 Å, 40-63 µm)

-

Hexanes or Petroleum Ether (ACS grade)

-

Ethyl Acetate (ACS grade)

-

Dichloromethane (DCM, optional for sample loading)

-

Glass chromatography column

-

TLC plates (silica gel on aluminum backing with F254 indicator)

-

Standard laboratory glassware

-

Rotary evaporator

Step-by-Step Protocol

-

Mobile Phase Preparation: Prepare a stock of a low-polarity mobile phase, e.g., 5% ethyl acetate in hexanes (v/v). Prepare a second stock of a higher-polarity mobile phase, e.g., 20% ethyl acetate in hexanes (v/v). Degas both solvents if possible.

-

Column Packing (Wet Slurry Method):

-

Choose a column with a diameter appropriate for the amount of crude material (a good rule of thumb is a 20:1 to 40:1 ratio of silica gel to crude product by weight).

-

In a beaker, prepare a slurry of silica gel in the low-polarity mobile phase.

-

With the stopcock closed, add a small amount of the mobile phase to the column, followed by a small plug of glass wool and a layer of sand.

-

Pour the silica slurry into the column. Gently tap the column to ensure even packing and drain the excess solvent, ensuring the top of the silica bed does not run dry.

-

-

Sample Preparation and Loading:

-

Dissolve the crude 6-bromo-1-iodonaphthalen-2-ol in a minimal amount of dichloromethane or the mobile phase.

-

Alternatively, for less soluble materials, perform a "dry loading": dissolve the crude product in a suitable solvent (e.g., DCM), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.

-

Carefully add the sample to the top of the silica bed.

-

-

Elution and Fraction Collection:

-

Begin eluting with the low-polarity mobile phase (e.g., 5% ethyl acetate in hexanes).

-

Collect fractions of a consistent volume.

-

Monitor the elution progress using TLC. The less polar product should elute before the more polar 6-bromo-2-naphthol. A typical TLC mobile phase would be 10-20% ethyl acetate in hexanes.

-

If the product is slow to elute, gradually increase the polarity of the mobile phase (e.g., to 10% or 15% ethyl acetate in hexanes).

-

-

Analysis and Product Isolation:

-

Spot each collected fraction on a TLC plate. Visualize the spots under UV light (254 nm).

-

Combine the fractions that contain the pure product (single spot with the correct Rf value).

-

Remove the solvent from the combined fractions using a rotary evaporator to yield the purified 6-bromo-1-iodonaphthalen-2-ol.

-

Protocol 2: Recrystallization

Recrystallization is an excellent technique for purifying solid compounds on a larger scale. It relies on the difference in solubility of the compound and its impurities in a given solvent at different temperatures. An ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures.

Solvent Selection

A solvent screen is the first step. Test the solubility of the crude product in small amounts of various solvents at room temperature and upon heating.

| Solvent | Polarity | Boiling Point (°C) | Expected Solubility Profile |

| Hexane/Heptane | Non-polar | 69 / 98 | Low solubility at all temperatures. Good as an anti-solvent. |

| Toluene | Non-polar | 111 | Potential for good differential solubility. |

| Dichloromethane | Polar aprotic | 40 | Likely high solubility at room temperature (less ideal). |

| Ethanol/Methanol | Polar protic | 78 / 65 | Good potential for differential solubility. |

| Isopropanol | Polar protic | 82 | Good potential for differential solubility. |

A mixed solvent system, such as Toluene/Hexane or Ethanol/Water, often provides the best results.

Step-by-Step Protocol

-

Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (or the more soluble solvent of a mixed pair) and heat the mixture to boiling with stirring. Continue adding small portions of the hot solvent until the solid just dissolves.

-

Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

-

Crystallization:

-

Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask will slow the cooling rate and promote the formation of larger, purer crystals.

-

If using a mixed solvent system and the compound was dissolved in the more soluble solvent, now is the time to slowly add the anti-solvent (the one in which the compound is less soluble) until the solution becomes slightly turbid.

-

Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

-

-

Crystal Collection and Washing:

-

Collect the crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impure mother liquor.

-

-

Drying: Dry the purified crystals under vacuum to remove residual solvent.

Purity Assessment

Independently verify the purity of the final product using one or more of the following methods:

-

Thin-Layer Chromatography (TLC): The purified product should appear as a single spot.

-

Melting Point Analysis: A sharp melting point close to the literature value (85-87 °C) is indicative of high purity.[1] A broad or depressed melting point suggests the presence of impurities.

-

High-Performance Liquid Chromatography (HPLC): HPLC can provide quantitative data on purity. A reverse-phase method, similar to those used for 6-bromo-2-naphthol, can be developed using an acetonitrile/water mobile phase.[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and detect the presence of any proton- or carbon-containing impurities.

By applying these detailed protocols and validation methods, researchers can confidently obtain high-purity 6-bromo-1-iodonaphthalen-2-ol, enabling reliable and reproducible results in their drug development and materials science endeavors.

References

-

PubChem. (n.d.). 6-Bromo-2-naphthalenol. Retrieved February 4, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved February 4, 2026, from [Link]

-

Hoffman Fine Chemicals. (n.d.). CAS 102153-45-7 | 6-Bromo-1-iodonaphthalen-2-ol. Retrieved February 4, 2026, from [Link]

-

PubChem. (n.d.). 2-Bromo-6-iodonaphthalene. Retrieved February 4, 2026, from [Link]

-

PubChem. (n.d.). 6-bromo-2-iodo-1H-indole. Retrieved February 4, 2026, from [Link]

-

SIELC Technologies. (n.d.). 6-Bromo-2-naphthol. Retrieved February 4, 2026, from [Link]

Sources

- 1. hoffmanchemicals.com [hoffmanchemicals.com]

- 2. 6-Bromo-2-naphthalenol | C10H7BrO | CID 27144 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 6-ブロモ-2-ナフトール 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 6-Bromo-2-naphthol CAS#: 15231-91-1 [m.chemicalbook.com]

- 5. 6-bromo-1-fluoronaphthalen-2-ol synthesis - chemicalbook [chemicalbook.com]

- 6. 6-Bromo-2-naphthol | SIELC Technologies [sielc.com]

Application Note: Process Development & Scale-Up of 6-Bromo-1-iodonaphthalen-2-ol

Executive Summary

This application note details the process development and scale-up strategies for the regioselective synthesis of 6-bromo-1-iodonaphthalen-2-ol . This scaffold is a critical intermediate in the synthesis of chiral BINOL ligands, pharmaceutical candidates, and organic light-emitting diode (OLED) materials.

The presence of the hydroxyl group at C2 strongly directs electrophilic aromatic substitution to the C1 position (kinetic and thermodynamic product). However, the existing bromine at C6 and the steric "peri-interaction" between C1 and C8 require precise kinetic control to prevent over-iodination or oxidative coupling.

This guide presents two validated protocols:

-

Method A (High-Purity): Uses N-iodosuccinimide (NIS) for pharmaceutical-grade requirements.

-

Method B (Cost-Effective): Uses Molecular Iodine (

) and Base for bulk scale-up.

Chemical Strategy & Mechanism[1]

Reaction Pathway

The synthesis relies on Electrophilic Aromatic Substitution (EAS) . The hydroxyl group activates the naphthalene ring. The C1 position is electronically most favorable (ortho to -OH, alpha position) compared to C3.

-

Substrate: 6-Bromo-2-naphthol

-

Reagent: Electrophilic Iodine (

source) -

Major Challenge: Avoiding the formation of 1,1'-binaphthyl (oxidative coupling) or 1,3-diiodo species.

Route Comparison

| Feature | Method A: NIS / p-TsOH | Method B: |

| Reagent Cost | High (NIS is ~$100/kg) | Low ( |

| Atom Economy | Lower (Succinimide waste) | High |

| Regioselectivity | Excellent (>98:2 C1:C3) | Good (Requires temp control) |

| Purification | Filtration/Wash | Recrystallization often required |

| Application | Drug Discovery / GLP Batches | Pilot Plant / Manufacturing |

Experimental Protocols

Method A: High-Purity Synthesis (NIS Protocol)

Recommended for gram to kilogram-lab scale where purity is paramount.

Reagents:

-

6-Bromo-2-naphthol (1.0 equiv)

-

N-Iodosuccinimide (NIS) (1.05 equiv)

-